molecular formula C11H16O2 B075128 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione CAS No. 1131-02-8

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione

Cat. No.: B075128
CAS No.: 1131-02-8
M. Wt: 180.24 g/mol
InChI Key: BTNZTGPJWZBPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione is an organic compound with the molecular formula C({11})H({16})O(_{2}). It is characterized by a cyclohexane ring substituted with two methyl groups at the 5-position and a prop-2-enyl group at the 2-position, along with two keto groups at the 1 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the necessary substituents.

    Oxidation: The formation of the keto groups at the 1 and 3 positions is typically achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The prop-2-enyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Produces alcohols or other reduced forms of the compound.

    Substitution: Results in various substituted cyclohexane derivatives.

Scientific Research Applications

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-propylcyclohexane-1,3-dione: Similar structure but with a propyl group instead of a prop-2-enyl group.

    5,5-Dimethyl-2-ethylcyclohexane-1,3-dione: Contains an ethyl group at the 2-position.

    5,5-Dimethyl-2-methylcyclohexane-1,3-dione: Features a methyl group at the 2-position.

Uniqueness

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione is unique due to the presence of the prop-2-enyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZTGPJWZBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311403
Record name 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-02-8
Record name NSC242995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.